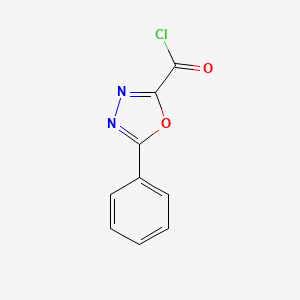

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBPFMDHCGJSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381487 | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-60-7 | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride, a key intermediate in the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This guide details a reliable synthetic pathway, emphasizing the critical experimental parameters and the underlying chemical principles. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final product, ensuring its suitability for downstream applications in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The carbonyl chloride derivative, this compound, serves as a highly reactive and versatile building block for the synthesis of a diverse library of amide, ester, and other acyl derivatives, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the corresponding carboxylic acid precursor. This approach ensures high purity of the intermediate, which is crucial for the success of the subsequent chlorination step.

Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

The formation of the 1,3,4-oxadiazole ring is typically accomplished through the cyclization of a suitable precursor. A common and effective method involves the reaction of an acid hydrazide with a cyclizing agent. For the synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, a plausible route involves the cyclization of benzhydrazide with an appropriate C1 synthon, followed by hydrolysis if necessary. Another established method is the oxidative cyclization of acylhydrazones.[5]

A reliable laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as methyl or ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.[6] This ester can be prepared through various established methods for 1,3,4-oxadiazole synthesis.[3]

Experimental Protocol: Hydrolysis of Methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

-

Reaction Setup: To a solution of methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of methanol (MeOH), tetrahydrofuran (THF), and deionized water (1:1:1 v/v/v), add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq).[6]

-

Reaction Execution: Stir the resulting mixture at room temperature for 3 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with ice-water. Acidify the solution to a pH of 3 using 1 N hydrochloric acid (HCl).[6]

-

Extraction: Extract the aqueous layer with a 10% solution of methanol in dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid as a solid.[6]

Causality Behind Experimental Choices:

-

The mixed solvent system of MeOH/THF/H₂O ensures the solubility of both the ester starting material and the lithium hydroxide.

-

LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

-

Acidification is necessary to protonate the carboxylate and precipitate the carboxylic acid.

-

Extraction with a polar organic solvent mixture ensures efficient recovery of the product from the aqueous phase.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[7][8][9][10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Gently reflux the mixture for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Isolation of Product: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is often used directly in the next step without further purification due to its moisture sensitivity. If purification is required, vacuum distillation or recrystallization from a non-polar solvent can be attempted.

Causality Behind Experimental Choices:

-

Using an excess of thionyl chloride drives the reaction to completion.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The gaseous byproducts shift the equilibrium towards the product side, ensuring a high yield.[9][10]

-

The use of a gas trap is essential for safety and environmental reasons to neutralize the corrosive and toxic gaseous byproducts.

Reaction Workflow Diagram:

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational frequencies are expected in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| C=O (Acyl Chloride) | Stretching | 1770 - 1810 | [11][12] |

| C=N (Oxadiazole) | Stretching | ~1514 | [13] |

| C-O-C (Oxadiazole) | Stretching | ~1108 | [13] |

| Aromatic C=C | Stretching | ~1554 | [13] |

The presence of a strong absorption band in the 1770-1810 cm⁻¹ range is a definitive indicator of the acyl chloride carbonyl group.[11][12] The disappearance of the broad O-H stretch from the carboxylic acid precursor (typically around 2500-3300 cm⁻¹) further confirms the successful conversion.[14]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, typically in the range of 7.22–8.21 ppm.[11] The integration of these signals should correspond to five protons.

-

¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon and the carbons of the oxadiazole and phenyl rings. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference |

| C=O (Acyl Chloride) | ~168.34 | [11] |

| C (Oxadiazole) | 158 - 181 | [13] |

| C (Aromatic) | 125 - 135 | [13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound, the expected molecular ion peak (M⁺) would be at m/z 208.6 for the ³⁵Cl isotope and a smaller peak at m/z 210.6 for the ³⁷Cl isotope, reflecting the natural isotopic abundance of chlorine.[11]

Characterization Workflow Diagram:

Caption: Analytical workflow for the characterization of the target compound.

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions. It is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon contact with water. Thionyl chloride is a corrosive and toxic liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and drug development. The comprehensive characterization workflow ensures the quality and integrity of the final product, which is paramount for the synthesis of novel and potentially therapeutic compounds.

References

-

World Scientific News. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

International Journal of Advanced Research. Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

-

AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. [Link]

-

ResearchGate. A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

ACS Publications. Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. [Link]

-

STM Journals. Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. [Link]

-

ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

PMC. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]

-

ResearchGate. FT-IR of fatty acyl chlorides. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

CrystEngComm. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. [Link]

-

SciSpace. Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]

-

JournalAgent. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). [Link]

-

Chemical Science. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]

-

MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. [Link]

-

Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. [Link]

-

ResearchGate. Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. [Link]

-

ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. [Link]

Sources

- 1. ijari.org [ijari.org]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. afasci.com [afasci.com]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound | 98591-60-7 | Benchchem [benchchem.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride: Synthesis, Reactivity, and Applications

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and favorable physicochemical properties.[1][2] As a bioisostere for amide and ester functionalities, it is a cornerstone in the design of novel therapeutics, including anticancer, antimicrobial, and antiviral agents.[2][3] Within this important class of compounds, this compound (CAS No. 98591-60-7) emerges as a pivotal reactive intermediate. Its acyl chloride functionality provides a highly electrophilic handle, enabling chemists to readily introduce the phenyl-oxadiazole motif into a diverse array of molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, core reactivity, and applications, grounded in established chemical principles and experimental protocols.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A thorough understanding of its spectroscopic signature is critical for reaction monitoring and quality control.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98591-60-7 | [4] |

| Molecular Formula | C₉H₅ClN₂O₂ | [4] |

| Molecular Weight | 208.6 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid (typical) | General Knowledge |

Table 2: Spectroscopic Data Interpretation

| Technique | Key Data | Interpretation and Rationale |

| ¹H NMR | 7.22–8.21 ppm (multiplet, 5H) | These signals correspond to the protons on the monosubstituted phenyl ring. The chemical shift range is characteristic of aromatic protons. The integration (5H) confirms the presence of the phenyl group. |

| ¹³C NMR | 168.34 ppm (C=O) | This downfield signal is characteristic of the highly deshielded carbonyl carbon of the acyl chloride group. |

| 164.47 ppm (Oxadiazole C2) | Represents the carbon atom of the oxadiazole ring to which the carbonyl chloride is attached. | |

| 128.7–137.9 ppm | A series of peaks corresponding to the carbons of the phenyl ring. | |

| IR (KBr) | 1770–1810 cm⁻¹ (C=O stretch) | A strong absorption band in this region is a definitive indicator of the carbonyl group in an acyl chloride. The conjugation with the oxadiazole ring may slightly lower the frequency compared to aliphatic acyl chlorides. |

| 1590–1648 cm⁻¹ (C=N stretch) | Characteristic stretching vibration for the imine functionality within the oxadiazole ring. | |

| 1274–1288 cm⁻¹ (C–O–C stretch) | Corresponds to the ether-like C-O-C stretching within the heterocyclic ring. | |

| 724–758 cm⁻¹ (C–Cl stretch) | Absorption associated with the carbon-chlorine single bond. | |

| Mass Spec. (EI-MS) | m/z 208.6 [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| m/z 173.1 [M–Cl]⁺ | A prominent fragment resulting from the loss of the chlorine atom, a common fragmentation pathway for acyl chlorides. | |

| m/z 77.0 [C₆H₅]⁺ | The base peak, corresponding to the stable phenyl cation, indicating the fragmentation of the oxadiazole ring. |

Data sourced from Benchchem[5].

Synthesis and Mechanism

The synthesis of this compound is a two-stage process, beginning with the construction of the core heterocyclic acid, followed by its conversion to the highly reactive acyl chloride.

Stage 1: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (Precursor)

The construction of the 1,3,4-oxadiazole ring is commonly achieved through the cyclodehydration of a diacylhydrazine intermediate.[6] This protocol utilizes commercially available benzohydrazide as the starting material.

Protocol:

-

Formation of Diacylhydrazine:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (0.5 equivalents) dropwise. The stoichiometry is critical to favor the formation of the N,N'-diacylhydrazine.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate (the diacylhydrazine) is collected by filtration, washed with cold solvent, and dried under vacuum.

-

-

Cyclodehydration:

-

Place the dried diacylhydrazine intermediate into a clean, dry flask.

-

Carefully add phosphorus oxychloride (POCl₃), which acts as both the dehydrating reagent and the solvent (typically 5-10 volumes). This step should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

The crude carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

The resulting crude 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Stage 2: Conversion to this compound

This is a standard conversion of a carboxylic acid to an acyl chloride.[7][8] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the clean nature of the reaction; the byproducts (CO₂, CO, HCl) are all gaseous.[5][8]

Protocol:

-

Reaction Setup:

-

To a flame-dried flask under an inert atmosphere, add the 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (1 equivalent).

-

Suspend the acid in an anhydrous aprotic solvent such as ethyl acetate or DCM.[5]

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

-

Addition of Chlorinating Agent:

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.[5] Alternatively, thionyl chloride (SOCl₂) can be used.[7]

-

Observe for gas evolution. The reaction mixture typically becomes a clear solution as the acyl chloride is formed.

-

Stir the reaction at room temperature for 2-4 hours or until gas evolution ceases. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the acidic gases.

-

The resulting crude solid or oil is the desired this compound. It is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

-

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it an excellent building block for elaborating molecular complexity.[1]

Key Applications:

-

Synthesis of Bioactive Amides: Reaction with primary or secondary amines yields stable amide derivatives. This is one of the most common applications, as the resulting N-acyl oxadiazoles are investigated for a range of biological activities. For example, derivatives have been synthesized as selective inhibitors of T-type calcium channels, which are targets for treating neuropathic pain and epilepsy.[9]

-

Formation of Ester and Thioester Analogues: Reaction with alcohols or thiols provides the corresponding esters and thioesters. These derivatives allow for fine-tuning of properties like lipophilicity and metabolic stability in drug candidates.

-

Agricultural Chemistry: The 1,3,4-oxadiazole core is a well-known toxophore in agricultural science. This acyl chloride serves as a precursor for synthesizing novel derivatives tested for herbicidal and insecticidal properties.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative example of a nucleophilic acyl substitution reaction to form a biologically relevant amide.

Protocol: Synthesis of N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

-

Reactant Preparation:

-

In a round-bottom flask, dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation Reaction:

-

Prepare a solution of freshly synthesized this compound (1 equivalent) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

-

Safety and Handling

As an acyl chloride, this compound requires careful handling.

-

Corrosivity: It is corrosive and a lachrymator. Always handle in a well-ventilated fume hood.

-

Moisture Sensitivity: It reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas.[10] Use anhydrous solvents and techniques, and store under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[11]

-

Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a similar weak base.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its straightforward preparation from common starting materials and its predictable reactivity make it an indispensable tool for medicinal and agricultural chemists. The ability to efficiently introduce the stable and biologically active phenyl-oxadiazole moiety allows for the rapid generation of diverse compound libraries, accelerating the discovery of new lead compounds in drug development and crop protection.

References

- AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS.

- Benchchem. (n.d.). This compound | 98591-60-7.

- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.

- Somani, R. R., et al. (2009). A review on chemistry and biological potential of 1,3,4-oxadiazole. Der Pharma Chemica, 1(1), 130-140.

- ECHEMI. (n.d.). 5-CHLORO-3-PHENYL-1,2,4-OXADIAZOLE SDS, 827-44-1 Safety Data Sheets.

- ChemicalBook. (n.d.). 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis.

- Alichem. (n.d.). This compound.

-

Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12346-12357. Retrieved from [Link]

- Zhang, Z.-Y., et al. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. Chemical Journal of Chinese Universities, 15(12), 1792.

-

Kudelko, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7681. Retrieved from [Link]

- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.

-

Küçükgüzel, Ş. G., et al. (2008). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Turkish Journal of Chemistry, 32(4), 475-485. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.

- Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 61(13), 5731-5743.

- Salama, D. H., et al. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 17(1), 105432.

- ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- ResearchGate. (2025). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides.

- ResearchGate. (2025). Utilization of 2-benzo[b]furan carboxylic acid hydrazide in the synthesis of 1,3,4-oxadiazole derivatives.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- Molbase. (n.d.). This compound | CAS 98591-60-7.

- Mayr, H., et al. (2020). Nucleophilicities of Cyclic α‐Diazo Carbonyl Compounds. Chemistry – An Asian Journal, 15(16), 2534-2544.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | CAS 98591-60-7 [matrix-fine-chemicals.com]

- 5. This compound | 98591-60-7 | Benchchem [benchchem.com]

- 6. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group | MDPI [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. afasci.com [afasci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride, a key building block in medicinal chemistry and materials science. The document details its chemical identity, including its definitive CAS Number 98591-60-7 . A thorough exploration of its physicochemical properties is presented, supported by spectroscopic data. The guide offers a validated, step-by-step synthetic protocol for its preparation, beginning with common starting materials and proceeding through the crucial intermediate, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid. The mechanistic underpinnings of these transformations are discussed to provide a deeper understanding for the practicing chemist. Finally, the guide highlights the significant applications of this reactive intermediate in the synthesis of novel bioactive molecules and functional materials, substantiated by relevant scientific literature.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a stable 1,3,4-oxadiazole heterocyclic core and a highly reactive acyl chloride moiety. The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide groups, often incorporated into molecular designs to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The presence of the acyl chloride group makes this compound an exceptionally useful electrophilic reagent for introducing the 5-phenyl-1,3,4-oxadiazole scaffold into a wide array of molecules through nucleophilic acyl substitution reactions.

This combination of a stable, pharmacologically relevant heterocycle and a versatile reactive handle has positioned this compound as a valuable intermediate in drug discovery programs targeting a range of conditions, including cancer, inflammation, and infectious diseases.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98591-60-7 |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| InChI Key | BNBPFMDHCGJSSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl |

| Appearance | Solid (predicted) |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the 1,3,4-oxadiazole ring, followed by the conversion of a carboxylic acid functional group into the target acyl chloride. The most common and reliable route involves the synthesis of the stable precursor, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (CAS No: 99066-76-9), which is then chlorinated.

Caption: Synthetic workflow for this compound.

Synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid

This synthesis proceeds in two key steps: the formation of the ethyl ester of the target carboxylic acid via cyclization of a diacylhydrazine intermediate, followed by hydrolysis of the ester.

Protocol 2.1.1: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

This procedure involves the reaction of benzhydrazide with ethyl chlorooxoacetate to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Step 1: Acylation of Benzhydrazide.

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrazide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the cooled solution. An organic base like triethylamine or pyridine (1.2 equivalents) is typically added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

-

-

Step 2: Cyclodehydration.

-

To the crude diacylhydrazine intermediate, add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully at 0 °C.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The use of POCl₃ as both a reagent and solvent is common.

-

Monitor the cyclization by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

-

Protocol 2.1.2: Hydrolysis to 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Dissolve the ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) monohydrate (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1N HCl).

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid as a solid.

Synthesis of this compound

This is a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

Protocol 2.2.1: Chlorination of the Carboxylic Acid

-

Place the dried 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (1 equivalent) in a flame-dried flask under an inert atmosphere.

-

Add an excess of thionyl chloride (SOCl₂) (5-10 equivalents). A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gases.

-

After the reaction is complete (the solid carboxylic acid will have dissolved), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation or recrystallization if necessary.

Physicochemical and Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data & Interpretation | Reference |

| ¹H NMR (DMSO-d₆) | δ 7.22–8.21 ppm (multiplet, 5H, aromatic protons of the phenyl ring). | |

| ¹³C NMR (DMSO-d₆) | δ 168.34 ppm (carbonyl carbon), δ 164.47 ppm (C2 of oxadiazole), δ 128.7–137.9 ppm (phenyl carbons). | |

| IR (KBr, cm⁻¹) | 1770–1810 (C=O stretch, strong), 1590–1648 (C=N stretch), 1274–1288 (C-O-C stretch of oxadiazole), 724–758 (C-Cl stretch). | |

| Mass Spectrometry (EI) | m/z 208.6 [M]⁺ (molecular ion), 173.1 [M-Cl]⁺, 145.0 [C₉H₅N₂O]⁺, 77.0 [C₆H₅]⁺ (base peak, phenyl cation). |

The conjugation of the carbonyl group with the oxadiazole ring results in a lower stretching frequency in the IR spectrum compared to typical aliphatic acyl chlorides.

Applications in Research and Development

The high reactivity of the acyl chloride functionality makes this compound a versatile reagent for the synthesis of a wide range of derivatives with potential biological activities.

Caption: Applications of this compound in synthesis.

Synthesis of Bioactive Amides and Esters

The most common application is its reaction with various nucleophiles.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form a diverse library of amide derivatives. These amides are frequently investigated for their biological properties. For instance, derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated as selective T-type calcium channel inhibitors, which are potential therapeutic agents for neuropathic pain and epilepsy.

-

Reaction with Alcohols: Esterification with various alcohols and phenols yields corresponding esters. These esters can serve as final products or as intermediates for further functionalization.

Friedel-Crafts Acylation

The acyl chloride can undergo Friedel-Crafts acylation with electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. These ketone derivatives are also precursors to a range of pharmacologically active compounds.

Role in Agricultural Chemistry

Beyond medicinal chemistry, oxadiazole derivatives have found utility in agriculture as herbicides and insecticides. The structural features of compounds derived from this compound contribute to their potential as crop protection agents.

Safety and Handling

This compound is a reactive acyl chloride. It is expected to be corrosive and a lachrymator. It will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All reactions involving this compound should be conducted under anhydrous conditions.

Conclusion

This compound is a fundamentally important and highly versatile chemical intermediate. Its synthesis, while requiring multiple steps, is achievable through well-established organic chemistry principles. The combination of a stable, biologically relevant oxadiazole core with a reactive acyl chloride handle provides medicinal and materials chemists with a powerful tool for the development of novel and functional molecules. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

-

AfaSci. Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. ([Link]).

-

MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules. 2023, 28(22), 7687. ([Link]).

-

Bollikolla, H. B., & Gobinath, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. ([Link]).

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. ([Link]).

-

Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Qirim, T. A. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 17(1), 105436. ([Link]).

An In-depth Technical Guide to the Structure Elucidation of 5-Phenyl-1,3,4-Oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole moiety, particularly when substituted with a phenyl group, represents a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable photophysical properties.[1][2][3] Accurate and unambiguous structure elucidation is the bedrock of drug discovery and development, ensuring that biological and physical data are correctly attributed to the intended molecular entity. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the systematic characterization of 5-phenyl-1,3,4-oxadiazole derivatives. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and protocols, presenting a self-validating system for achieving molecular certainty.

Foundational Strategy: An Integrated Spectroscopic Approach

The elucidation of a novel chemical structure is never reliant on a single technique. Instead, it is a process of assembling a puzzle where each piece of spectroscopic data corroborates the others. Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and NMR spectroscopy maps the molecular skeleton. For 5-phenyl-1,3,4-oxadiazole derivatives, this integrated approach is critical to confirm the correct isomer, establish the connectivity between the phenyl and oxadiazole rings, and determine the nature of other substituents. X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the three-dimensional structure when suitable crystals can be obtained.[4]

The general workflow is a systematic progression from foundational data to detailed connectivity, ensuring a high degree of confidence in the final assigned structure.

Caption: General workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-phenyl-1,3,4-oxadiazole derivatives, ¹H and ¹³C NMR provide direct evidence of the magnetic environments of the core nuclei, while 2D techniques confirm how they are connected.[1][5][6]

The proton NMR spectrum gives the first clear indication of the electronic environment. The aromatic protons of the phenyl ring typically appear as a multiplet between δ 7.3 and 8.2 ppm.[7][8] The exact chemical shift and multiplicity depend on the substitution pattern on the phenyl ring. Protons on a substituent at the 2-position of the oxadiazole ring will have their chemical shifts influenced by the electron-withdrawing nature of the heterocyclic core.

The carbon spectrum is essential for confirming the presence of the oxadiazole ring. The two carbons of the 1,3,4-oxadiazole ring (C2 and C5) are highly deshielded and typically resonate in the δ 161-167 ppm range.[7][9][10] This is a highly characteristic region and a key diagnostic feature. The carbons of the phenyl ring will appear in their typical aromatic region (δ 115-140 ppm).

While ¹H and ¹³C spectra suggest the presence of the core fragments, 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provides definitive proof of connectivity. An HMBC experiment will show a correlation between the protons on the phenyl ring (particularly the ortho-protons) and the oxadiazole carbon to which the phenyl ring is attached (C5). This three-bond correlation (³JCH) is the critical piece of evidence linking the two rings.

Caption: Key HMBC correlation confirming phenyl-oxadiazole linkage.

Table 1: Typical NMR Chemical Shifts (δ in ppm) for the 5-Phenyl-1,3,4-Oxadiazole Core

| Nucleus | Type | Typical Chemical Shift (ppm) | Notes | References |

|---|---|---|---|---|

| ¹H | Phenyl Protons | 7.30 - 8.20 (m) | Position and multiplicity depend on substitution. | [7][11] |

| ¹³C | Oxadiazole C2/C5 | 161.0 - 167.0 | Highly deshielded, characteristic of the heterocycle. | [7][9][10][12] |

| ¹³C | Phenyl C (ipso) | 124.0 - 130.0 | The carbon directly attached to the oxadiazole ring. | [9] |

| ¹³C | Phenyl C (o, m, p) | 115.0 - 140.0 | Typical aromatic region. |[7][9] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

-

Data Acquisition: Record ¹H, ¹³C{¹H}, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).[1][8] A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic multiplets.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H spectrum to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlations observed in the 2D spectra.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry is the primary technique for determining the molecular weight (MW) of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[9] The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence.

-

Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While the molecular ion (M⁺˙) may be weak, the resulting fragments are highly informative about the molecule's structure.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[7] This is the preferred method for accurately determining the molecular weight.

The 1,3,4-oxadiazole ring is relatively stable, but it undergoes characteristic fragmentation. Common fragmentation pathways involve cleavage of the bonds adjacent to the heterocyclic ring or fragmentation of the ring itself. The phenyl group can give rise to characteristic aromatic fragments (e.g., m/z 77 for C₆H₅⁺).[13][14][15]

Caption: A generalized MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent must be compatible with the ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass accuracy is calibrated to within 5 ppm.

-

Formula Determination: Use the accurate mass of the [M+H]⁺ ion to calculate the elemental composition using formula calculator software. The calculated formula must be consistent with the data obtained from NMR.

Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For 5-phenyl-1,3,4-oxadiazole derivatives, it provides key evidence for the heterocyclic core and any other functional groups present on the substituents.[5][6][16]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Importance | References |

|---|---|---|---|---|

| 1625 - 1560 | C=N Stretch | Oxadiazole Ring | Confirms the presence of the imine bond within the heterocycle. | [7][9][11] |

| 1250 - 1150 | C-O-C Stretch | Oxadiazole Ring | Asymmetric stretch, characteristic of the ether linkage in the ring. | [6][17] |

| 1090 - 1020 | C-O-C Stretch | Oxadiazole Ring | Symmetric stretch, another key indicator of the oxadiazole core. | [7][11] |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Confirms the presence of the aromatic system. | [11] |

| 1600, 1475 | C=C Stretch | Aromatic (Phenyl) | In-ring skeletal vibrations. |[11] |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the dry, purified sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

X-ray Crystallography: The Definitive Structure

When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[4] It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, confirming the planarity of the oxadiazole ring and revealing the torsional angle between the phenyl and oxadiazole rings.[18][19] This technique is invaluable for confirming isomerism and stereochemistry.

The data obtained, such as the near-planar nature of the oxadiazole ring and the typical dihedral angle of 3-14° between the phenyl and oxadiazole rings, provides a level of detail unattainable by other methods.[4][18][19]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a molecular model.

-

Validation: The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Conclusion

The structural elucidation of 5-phenyl-1,3,4-oxadiazole derivatives is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. A confident structural assignment is achieved when the molecular formula from HRMS is confirmed by the detailed skeletal map from ¹H, ¹³C, and 2D NMR, and is consistent with the functional groups identified by IR spectroscopy. Each technique provides a layer of validation, creating a robust and trustworthy characterization package. For novel scaffolds or compounds with unexpected properties, single-crystal X-ray crystallography provides the ultimate and definitive structural proof. By following this integrated and logical workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further investigation in drug development and materials science.

References

-

Paswan, S., Bharty, M. K., Kumari, S., Gupta, S. K., & Singh, N. K. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E71(11), o882. [Link]

-

Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16. [Link]

-

ResearchGate. (2022). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

Prasad, K. S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Chemistry, 3(1), 160-173. [Link]

-

PubMed. (n.d.). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(3), 305. [Link]

-

Sagan, J., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3373. [Link]

-

CORE. (n.d.). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

Semantic Scholar. (2014). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]

-

Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 525492. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole... [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. [Link]

-

Song, M. M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3058. [Link]

-

Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-... [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. updatepublishing.com [updatepublishing.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique physicochemical properties, including metabolic stability, favorable pharmacokinetic profile, and ability to act as a bioisostere for amide and ester groups, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 1,3,4-oxadiazole-containing compounds across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. We will delve into the specific molecular targets and signaling pathways modulated by these scaffolds, supported by experimental evidence and quantitative data. Detailed protocols for key assays are provided to offer field-proven insights and ensure scientific integrity.

Introduction: The Ascendancy of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole nucleus is characterized by its aromaticity and electron-deficient nature, which allows it to participate in various non-covalent interactions with biological macromolecules.[1] Its metabolic stability is a key attribute, as the ring is generally resistant to enzymatic degradation, leading to improved bioavailability and duration of action.[2] Furthermore, the 1,3,4-oxadiazole moiety can act as a hydrogen bond acceptor and its rigid planar structure can orient appended pharmacophores in a precise manner to optimize interactions with target proteins.[2] These properties have fueled the development of numerous 1,3,4-oxadiazole derivatives with potent and selective biological activities.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

The anticancer activity of 1,3,4-oxadiazole scaffolds is one of the most extensively studied areas, with derivatives demonstrating efficacy through a variety of mechanisms that target the hallmarks of cancer.[3][4][5]

Enzyme Inhibition: Disrupting the Cancer Cell Machinery

1,3,4-Oxadiazole derivatives have been shown to inhibit a range of enzymes that are critical for cancer cell proliferation and survival.[3][4]

-

Thymidylate Synthase (TS) Inhibition: TS is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, essential for DNA replication. Certain 1,3,4-oxadiazole derivatives act as potent inhibitors of TS, leading to a depletion of the nucleotide pool and subsequent cell cycle arrest and apoptosis.[3]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Aberrant HDAC activity is common in cancer. 1,3,4-oxadiazole-based HDAC inhibitors have been developed, which promote histone acetylation, leading to the re-expression of tumor suppressor genes and cell death.[4]

-

Topoisomerase II Inhibition: Topoisomerase II is essential for resolving DNA topological problems during replication and transcription. Some 1,3,4-oxadiazole compounds have been found to inhibit this enzyme, leading to DNA damage and apoptosis in cancer cells.[3]

-

Telomerase Inhibition: Telomerase is an enzyme that maintains telomere length, allowing cancer cells to bypass replicative senescence. 1,3,4-oxadiazole derivatives have been identified as telomerase inhibitors, promoting telomere shortening and inducing cancer cell death.[3]

-

Thymidine Phosphorylase (TP) Inhibition: TP is involved in pyrimidine metabolism and is often overexpressed in tumors, where it can promote angiogenesis. Inhibition of TP by 1,3,4-oxadiazole derivatives represents a promising anti-angiogenic strategy.[3]

Targeting Kinase Signaling Pathways

Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. 1,3,4-oxadiazole scaffolds have been successfully incorporated into kinase inhibitors targeting:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR kinase activity, blocking downstream signaling pathways involved in cell proliferation and survival.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. 1,3,4-oxadiazole-based compounds can inhibit VEGFR signaling, thereby suppressing tumor growth and metastasis.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Inhibition of FAK by 1,3,4-oxadiazole derivatives can disrupt these processes and induce apoptosis in cancer cells.[7]

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. 1,3,4-oxadiazole-chalcone hybrids have been shown to inhibit STAT3 activation.[8]

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| AMK OX-8 | HeLa | Apoptosis Induction | 35.29 | [4] |

| AMK OX-9 | A549 | Apoptosis Induction | 20.73 | [4] |

| AMK OX-10 | HeLa | Apoptosis Induction | 5.34 | [4] |

| AMK OX-12 | HeLa | Apoptosis Induction | 32.91 | [4] |

| Compound 4h | A549 | MMP-9 Inhibition | <0.14 | [1] |

| Compound 4i | A549 | Apoptosis Induction | 1.59 | [1] |

| Compound 4l | A549 | Apoptosis Induction | 1.80 | [1] |

| Compound 3 | Hep3B | Not Specified | 13.90 | [9] |

| Compound 3 | MCF-7 | Not Specified | 11.10 | [9] |

| Compound 3 | HeLa | Not Specified | 10.60 | [9] |

| Compound 5h | HeLa | FAK Inhibition | 11 | [7] |

| Compound 37 | HepG2 | TS Inhibition | 0.7 | [10] |

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various mechanisms described above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, some 1,3,4-oxadiazole derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[1][11]

Caption: Inhibition of the NF-κB pathway by 1,3,4-oxadiazoles.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to screen for COX-2 inhibitors among 1,3,4-oxadiazole derivatives. [6][12][13]

-

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dissolve test inhibitors in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well white opaque plate, add the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (e.g., celecoxib).

-

Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

-

Reaction Initiation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add this mix to each well. Initiate the reaction by adding a solution of arachidonic acid (the substrate).

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Mechanisms of Action: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,3,4-oxadiazole derivatives have shown promising activity against a range of pathogens. [13][14]

Antibacterial Activity

-

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair. Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of DNA gyrase, leading to bacterial cell death. [15]* Inhibition of Cell Wall Synthesis: In Mycobacterium tuberculosis, the causative agent of tuberculosis, 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Targets include the mycobacterial enoyl reductase (InhA). [2][14]Another target is the Mycobacterium protein-tyrosine-phosphatase B (MptpB), which helps the bacterium evade the host immune system. [16][17]

Antifungal Activity

Some 1,3,4-oxadiazole derivatives exhibit antifungal activity by inhibiting sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane. [10]

Antiviral Activity

1,3,4-oxadiazole derivatives have demonstrated antiviral activity, particularly against HIV. Some compounds have been shown to inhibit the HIV-1 Tat (trans-activator of transcription) protein, which is crucial for viral gene expression and replication. [18]The mechanism is thought to involve targeting Tat-regulated epigenetic modulation of the viral long-terminal repeat (LTR) promoter. [18]Raltegravir, a marketed anti-HIV drug, contains a 1,3,4-oxadiazole core and functions as an integrase inhibitor. [19]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is used to determine if 1,3,4-oxadiazole derivatives inhibit the supercoiling activity of bacterial DNA gyrase. [20][21]

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, albumin) and relaxed plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a defined unit of DNA gyrase to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS, bromophenol blue, and glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.

Neuroprotective and Anticonvulsant Mechanisms of Action

The 1,3,4-oxadiazole scaffold is also being explored for the treatment of neurological disorders.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent AChE inhibitors. [22]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors. [3][8][23][24]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a stock solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Dissolve the test compounds in a suitable solvent.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI and DTNB solutions to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color development is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Anticonvulsant Activity

Some 1,3,4-oxadiazole derivatives have shown anticonvulsant activity, with evidence suggesting they may act by potentiating the effects of the inhibitory neurotransmitter GABA, possibly by interacting with the GABA-A receptor. [9][25]

Experimental Protocol: GABA-A Receptor Binding Assay

This assay is used to determine the affinity of compounds for the GABA-A receptor. [22][26]

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

-

Binding Assay: In test tubes, incubate the brain membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol).

-

Competition Assay: To determine the affinity of the test compounds, perform competition assays by incubating the membranes with the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the specific binding of the radioligand and, in competition assays, calculate the Ki (inhibitory constant) of the test compound, which is a measure of its affinity for the receptor.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile platform for the development of a wide array of therapeutic agents. The diverse mechanisms of action, spanning enzyme inhibition, modulation of signaling pathways, and disruption of microbial processes, underscore the immense potential of this heterocyclic core. Future research will likely focus on the design of more potent and selective 1,3,4-oxadiazole derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, the exploration of novel biological targets and the development of drug delivery systems to enhance the efficacy and reduce the side effects of these compounds will be crucial areas of investigation. The continued exploration of the 1,3,4-oxadiazole scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (URL: [Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])

-

Sulforhodamine B (SRB) Assay Protocol. (URL: [Link])

-

Targets of 1,3,4‐oxadiazole derivatives against M. tuberculosis cell... (URL: [Link])

-

Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (URL: [Link])

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (URL: [Link])

-

Recent advancements in oxadiazole-based anticancer agents. (URL: [Link])

-

Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (URL: [Link])

-

Molecular docking of 1,3,4-oxadiazoles: a step toward novel tuberculosis therapies. (URL: [Link])

-

COX2 Inhibitor Screening Assay Kit. (URL: [Link])

-

SRB assay for measuring target cell killing V.1. (URL: [Link])

-